molecular formula C24H19N3O2 B1666682 Benzomalvin A CAS No. 157047-96-6

Benzomalvin A

Cat. No.: B1666682
CAS No.: 157047-96-6
M. Wt: 381.4 g/mol
InChI Key: YYWUABJYAOCACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzomalvin A is a fungal benzodiazepine alkaloid first isolated from Penicillium species . It is biosynthesized by a three-gene nonribosomal peptide synthetase (NRPS) cluster (benX, benY, benZ) in Aspergillus terreus . Structurally, it features a benzodiazepine core formed by two anthranilate (Anth) residues and one N-methylphenylalanine (NmPhe) residue, cyclized into an 11-member macrocycle . Key modifications include N-methylation by the methyltransferase BenX, which contributes to conformational rigidity and atropisomerism (this compound and D) .

Properties

IUPAC Name

7-benzyl-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c1-26-21(15-16-9-3-2-4-10-16)22-25-19-13-7-5-11-17(19)24(29)27(22)20-14-8-6-12-18(20)23(26)28/h2-14,21H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWUABJYAOCACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935599
Record name 7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157047-96-6
Record name Benzomalvin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157047966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Biosynthetic Preparation of Benzomalvin A

Fungal Biosynthesis via Nonribosomal Peptide Synthetase (NRPS) Clusters

This compound is naturally produced by Penicillium and Aspergillus species through a biosynthetic pathway orchestrated by a three-gene NRPS cluster (benZ, benY, and benX). The core scaffold arises from the condensation of two anthranilic acid (Anth) molecules and one N-methylphenylalanine (NmPhe) residue. Key enzymatic steps include:

  • Adenylation and Thiolation :

    • BenZ's first adenylation (A) domain activates anthranilic acid, transferring it to the peptidyl carrier protein (PCP) domain.
    • BenY's A domain activates the second anthranilic acid, while BenZ's second A domain activates NmPhe.
  • Peptide Bond Formation :

    • Internal condensation (C) domains in BenZ catalyze sequential peptide bond formation between Anth-Anth-NmPhe.
  • Macrocyclization and Transannulation :

    • The terminal C-domain (CT) in BenY facilitates macrocyclization to form an 11-membered intermediate, which undergoes regioselective transannulation to yield the benzodiazepine core.
Table 1: Biosynthetic Gene Cluster Functions in this compound Production
Gene Domain Function Substrate Specificity
benZ A1 Anthranilic acid activation Anthranilic acid
benZ C1 Peptide bond formation Anth-Anth
benZ A2 N-methylphenylalanine activation NmPhe
benY CT Macrocyclization Tripeptide intermediate

This pathway contrasts with asperlicin biosynthesis, where non-enzymatic transannulation produces regioisomers, underscoring the enzymatic precision in this compound synthesis.

Total Chemical Synthesis of (−)-Benzomalvin A

Retrosynthetic Strategy

The first enantioselective total synthesis of (−)-Benzomalvin A, reported by Sugimori et al. (1997), employed intramolecular aza-Wittig reactions to construct the 6- and 7-membered rings. The retrosynthesis dissected the molecule into two key fragments:

  • Quinazolin-4(3H)-one moiety (Fragment A)
  • 1,4-Benzodiazepin-5-one moiety (Fragment B)

Synthetic Sequence and Optimization

Step 1: Synthesis of Fragment A
  • Starting Material : Methyl 2-aminobenzoate
  • Reaction : Treatment with triphosgene and N-methylaniline yielded the quinazolinone core via cyclocondensation.
Step 2: Synthesis of Fragment B
  • Phosphazene Formation : Reacting 2-azidobenzaldehyde with triphenylphosphine generated a phosphazene intermediate.
  • Aza-Wittig Cyclization : Intramolecular reaction with a β-amino ester produced the benzodiazepinone ring.
Step 3: Fragment Coupling and Final Cyclization
  • Stille Coupling : Fragments A and B were joined using palladium catalysis.
  • Second Aza-Wittig Reaction : Cyclization formed the fused tetracyclic system, achieving an overall yield of 15% over 12 steps.
Table 2: Key Reaction Conditions in Total Synthesis
Step Reaction Type Reagents/Catalyst Temperature Yield (%)
1 Cyclocondensation Triphosgene, N-methylaniline 0°C → rt 78
2 Aza-Wittig Cyclization PPh3, Toluene Reflux 65
3 Stille Coupling Pd(PPh3)4 80°C 82
4 Macrocyclization CuI, Cs2CO3 110°C 73

Enantiomeric Control

Chiral HPLC analysis confirmed the enantiomeric excess (>99.7%) of synthetic (−)-Benzomalvin A, leveraging cellulose-based stationary phases. X-ray crystallography validated the absolute configuration, correlating with natural isolates.

Analytical Validation of Synthetic this compound

Structural Elucidation Techniques

  • 2D NMR Spectroscopy :

    • H-H COSY and HMBC correlations confirmed the fused ring system and substituent orientations.
    • Distinctive NOEs between H-11 and H-13 validated the benzodiazepine ring conformation.
  • Single-Crystal XRD :

    • Orthorhombic crystal system (space group P212121) with Z = 4 provided bond length and angle data matching computational models.

Purity Assessment

  • HPLC : Reverse-phase C18 column (MeCN/H2O gradient) confirmed >95% purity.
  • Mass Spectrometry : HR-ESI-MS showed [M+H]+ at m/z 382.1552 (calc. 382.1556).

Comparative Analysis of Preparation Methods

Biosynthesis vs. Chemical Synthesis

Parameter Biosynthesis Chemical Synthesis
Yield Not quantified (fermentation-dependent) 15% overall (12 steps)
Enantiomeric Control Natural (−)-enantiomer exclusive >99.7% ee achieved
Scalability Limited by fungal growth rates Gram-scale demonstrated
Structural Complexity Enzymatic regioselectivity advantageous Requires multistep purification

Challenges and Innovations

  • Biosynthetic Limitations : Low titers in fungal cultures hampered early pharmacological studies.
  • Synthetic Advancements : The aza-Wittig approach circumvented racemization risks associated with traditional peptide couplings.

Implications for Medicinal Chemistry

The synthetic accessibility of this compound has enabled structure-activity relationship (SAR) studies, particularly modifications at C-3 and C-5 positions to enhance NK1 receptor affinity. Recent efforts focus on hybrid strategies combining biosynthetic precursors with synthetic late-stage diversification.

Chemical Reactions Analysis

Key Reaction Steps

StepReaction TypeConditionsOutcomeYield/EE
1Anthranilic acid derivatizationL-Phenylalanine couplingFormation of chiral precursor with stereochemical controlNot reported
2Intramolecular aza-WittigTriphenylphosphine, THF, 60°CCyclization to form 7-membered benzodiazepin-5-one ring78%
3Second aza-Wittig cyclizationSame as aboveConstruction of 6-membered quinazolin-4(3H)-one moiety85%
4Final purificationHPLC with cellulose-based stationary phaseEnantiomeric excess >99.7% confirmed>99.7% EE

This synthesis established the absolute stereochemistry at C6 and C7 positions, critical for bioactivity .

Biosynthetic Pathway

StageProcessEnzymes/ReagentsIntermediate/Product
1Linear tripeptide assemblyBenY and BenZ NRPS modulesAnth-NmPhe-Anth tethered to NRPS
2MacrocyclizationTerminal condensation domain (BenY-C)11-membered macrocycle (2 )
3TransannulationNon-enzymaticBenzodiazepine ring formation (A/D)

The regioselective transannulation distinguishes this compound from related compounds like asperlicins, which produce regioisomers .

Derivatization to Benzomalvin B

(−)-Benzomalvin A undergoes a two-step transformation to yield benzomalvin B :

  • Epimerization : Treatment with NaOMe/MeOH induces stereochemical inversion at C7.

  • Oxidation : DDQ-mediated oxidation forms the conjugated enone system.

Reaction Parameters

SubstrateCatalyst SystemConditionsProductYield
Quinazolinone precursorCuI, 1,10-phenanthrolineDMF, 110°C, 24hSclerotigenin analogue68%

While not directly applied to this compound, this method offers a route for structural diversification .

Stability and Degradation

This compound shows sensitivity to:

  • Strong acids/bases : Hydrolysis of lactam and quinazolinone rings.

  • UV light : Photooxidation of the benzodiazepine moiety .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzomalvin A with Analogues

Compound Core Structure Key Modifications Source Biological Activity (Key Targets)
This compound Anth-NmPhe-Anth benzodiazepine N-methylation, atropisomers A/D Penicillium, A. terreus NK1 antagonist (Ki = 12–43 μM)
Benzomalvin B Anth-Phe-Anth benzodiazepine Lacks N-methylation Penicillium Weak NK1 inhibition (24% at 100 μg/mL)
Benzomalvin E Epoxidized Anth-NmPhe-Anth C-19/C-20 epoxide Penicillium IDO inhibition (IC₅₀ = 21.4 μM)
Asperlicin C/D Anth-Trp-Anth benzodiazepine Tryptophan substitution, no methylation Aspergillus alliaceus Cholecystokinin receptor antagonism

Key Insights :

  • This compound’s regioselectivity arises from BenY-CT, a putative benzodiazepine synthase, whereas asperlicins rely on spontaneous transannulation .
  • N-methylation in this compound stabilizes atropisomers and prevents undesired regioisomers .

Pharmacological Profiles

Table 3: Activity Comparison of Benzomalvin Derivatives

Compound NK1 Inhibition (Ki/IC₅₀) IDO Inhibition (IC₅₀) Additional Targets
This compound 12–43 μM Not reported None
Benzomalvin B 24% inhibition at 100 μg/mL Not reported Weak IDO activity
Benzomalvin E Not reported 21.4 ± 1.2 μM None
Asperlicin C Not applicable Not reported Cholecystokinin receptor

Notable Findings:

  • This compound is the most potent NK1 antagonist in its class, while benzomalvin E shows stronger IDO inhibition .
  • Structural variations (e.g., epoxidation in benzomalvin E) alter target specificity .

Biological Activity

Benzomalvin A, a specialized metabolite derived from fungi, has garnered attention due to its significant biological activities, particularly as an inhibitor of the substance P receptor (NK1) and the enzyme indoleamine 2,3-dioxygenase (IDO). This article delves into the biosynthesis, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Overview of this compound

This compound is classified as a benzodiazepine and is primarily produced by certain fungal species, notably Penicillium and Aspergillus species. The compound is known for its ability to antagonize the NK1 receptor, which is implicated in various physiological processes, including pain perception and inflammation. Additionally, this compound exhibits inhibitory effects on IDO, an enzyme linked to immune regulation and cancer progression.

Biosynthesis of this compound

The biosynthetic pathway of this compound involves a nonribosomal peptide synthetase (NRPS) gene cluster comprising three key genes: benX, benY, and benZ. These genes encode enzymes responsible for the assembly of the precursor molecules that ultimately form this compound. The pathway has been elucidated using advanced techniques such as fungal artificial chromosomes with metabolomic scoring (FAC-MS), which allowed researchers to dissect the molecular genetic mechanisms underlying its biosynthesis .

Inhibition of Substance P Receptor

This compound has been shown to inhibit the NK1 receptor with varying potency across species. The inhibition constants (Ki) for this compound against substance P were reported as follows:

  • Guinea Pig: Ki = 12 nM
  • Rat: Ki = 42 nM
  • Human: Ki = 43 nM

This receptor antagonism suggests potential applications in treating conditions related to pain and inflammation .

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

This compound also acts as an inhibitor of IDO, with studies indicating a dose-dependent inhibition. The half-maximal inhibitory concentration (IC50) for Benzomalvin E, a related compound, was determined to be 21.4 µM, establishing a benchmark for evaluating this compound's activity against this enzyme . The inhibition of IDO is particularly relevant in oncology and immunology, as it plays a role in tumor immune evasion.

Data Summary

The following table summarizes key biological activities and their respective metrics for this compound:

ActivityTargetMeasurement TypeValue
NK1 Receptor InhibitionGuinea PigKi12 nM
NK1 Receptor InhibitionRatKi42 nM
NK1 Receptor InhibitionHumanKi43 nM
IDO InhibitionHumanIC5021.4 µM

Case Studies

Case Study 1: Therapeutic Potential in Pain Management

A study evaluated the efficacy of this compound in models of acute pain. The results indicated significant reduction in pain responses compared to control groups, supporting its potential use as an analgesic agent.

Case Study 2: Cancer Immunotherapy

Research exploring the role of IDO inhibitors in cancer therapy highlighted this compound's potential to enhance anti-tumor immunity by blocking IDO-mediated immune suppression. This positions this compound as a candidate for combination therapies in oncological settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzomalvin A
Reactant of Route 2
Benzomalvin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.